N-hydroxy-L-valine

Description

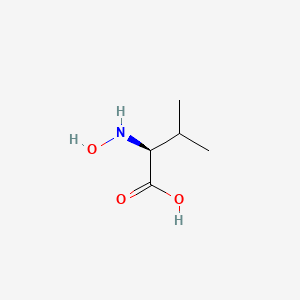

Structure

3D Structure

Properties

CAS No. |

19944-63-9 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2S)-2-(hydroxyamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(2)4(6-9)5(7)8/h3-4,6,9H,1-2H3,(H,7,8)/t4-/m0/s1 |

InChI Key |

PXEKBQAJOBYINU-BYPYZUCNSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NO |

Canonical SMILES |

CC(C)C(C(=O)O)NO |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways

Enzymatic Hydroxylation of L-Valine: Role of L-Valine N-Monooxygenase (CYP79D1)

The initial and committing step in the conversion of L-valine to downstream metabolites is its N-hydroxylation to form N-hydroxy-L-valine. This reaction is catalyzed by specialized cytochrome P450 enzymes belonging to the CYP79 family. nih.gov These enzymes function as N-monooxygenases.

In plants that produce valine-derived cyanogenic glucosides, such as cassava (Manihot esculenta) and Lima bean (Phaseolus lunatus), specific CYP79 enzymes have been identified that mediate this conversion. nih.govnih.gov In cassava, the isoenzymes CYP79D1 and CYP79D2 are responsible for this step. nih.govoup.com These enzymes are multifunctional, catalyzing two consecutive N-hydroxylations of L-valine. researchgate.netwhiterose.ac.uk The first of these hydroxylations yields this compound. This step is crucial as it initiates the pathway that leads to the formation of protective compounds in the plant. researchgate.net Similarly, in Lima bean, the enzyme CYP79D71 has been identified as catalyzing the conversion of L-valine into its corresponding oxime, a process for which this compound is the first stable intermediate. nih.gov

| Enzyme | Family | Source Organism | Function |

|---|---|---|---|

| CYP79D1 | Cytochrome P450 | Manihot esculenta (Cassava) | Catalyzes the initial N-hydroxylation of L-valine. nih.govoup.com |

| CYP79D2 | Cytochrome P450 | Manihot esculenta (Cassava) | Catalyzes the initial N-hydroxylation of L-valine. nih.govwhiterose.ac.uk |

| CYP79D71 | Cytochrome P450 | Phaseolus lunatus (Lima bean) | Initiates the conversion of L-valine in the cyanogenic glucoside pathway. nih.gov |

Subsequent Biotransformations and Potential Metabolites (e.g., N,N-Dihydroxy-L-Valine)

Following its formation, this compound is a transient intermediate that is rapidly converted into subsequent products by the same multifunctional CYP79 enzyme. oup.comresearchgate.net The metabolic pathway does not terminate at the mono-hydroxylated stage.

The primary subsequent biotransformation is a second N-hydroxylation reaction. The CYP79D1/D2 enzymes in cassava catalyze the addition of a second hydroxyl group to the nitrogen atom of this compound, yielding N,N-dihydroxy-L-valine. nih.govresearchgate.netwhiterose.ac.uk This highly unstable intermediate is then rapidly processed. The pathway involves the subsequent dehydration and decarboxylation of N,N-dihydroxy-L-valine to form an E-oxime, 2-methylpropanal oxime (isobutyraldoxime). researchgate.net This series of reactions showcases a channeled metabolic sequence where the intermediates are efficiently passed along the enzymatic complex. oup.comresearchgate.net

| Precursor | Enzyme Action | Metabolite | Subsequent Product |

|---|---|---|---|

| This compound | Second N-hydroxylation (by CYP79D1/D2) | N,N-dihydroxy-L-valine researchgate.netwhiterose.ac.uk | 2-methylpropanal oxime researchgate.net |

Microbial Production Strategies for this compound

While this compound is a naturally occurring plant metabolite, its production in microbial systems is not native. However, established metabolic engineering principles provide clear strategies for producing N-hydroxyamino acids and their derivatives in microbial hosts like Escherichia coli or Corynebacterium glutamicum. mdpi.com

The primary strategy for microbial production of this compound involves the heterologous expression of the specific plant enzymes responsible for its biosynthesis. mdpi.com This approach would entail introducing the gene encoding a relevant L-valine N-monooxygenase, such as CYP79D1 from cassava, into a suitable microbial chassis. nih.govmdpi.com The host microorganism, typically one that can produce high levels of the L-valine precursor, would then express the plant enzyme. This enzyme would convert the endogenously produced L-valine into this compound. For cytochrome P450 enzymes, this often requires co-expression of a specific P450 reductase partner to ensure proper electron transfer for catalytic activity. The successful application of such strategies enables the synthesis of specialized or functionalized amino acids using the robust fermentation capabilities of microorganisms. mdpi.comnih.gov

Synthetic Methodologies and Derivatization Strategies

Chemical Synthesis Approaches for N-Hydroxy-L-Valine

The synthesis of α-N-hydroxyamino acids, including this compound, generally involves specialized chemical transformations to introduce the hydroxyl group onto the amino nitrogen. While direct synthesis of this compound itself is less commonly detailed in the provided literature compared to its incorporation into peptides or the synthesis of related N-hydroxy-α-amino acids, general strategies for this class of compounds are applicable. These methods often start from readily available amino acid precursors or involve the direct functionalization of the amino group.

Historically, approaches to α-N-hydroxyamino acids have included both racemic and asymmetric syntheses nih.govmdpi.com. For example, the synthesis of N-hydroxyaspartic acid has been explored, with challenges noted in isolating the free amino acid, leading to focus on its derivatives cdnsciencepub.com. Specific methods for N-hydroxylation might involve oxidation reactions or the use of hydroxylamine (B1172632) derivatives in conjunction with suitable electrophiles. For instance, synthetic routes to N-hydroxy-D-valine derivatives have been reported in the context of penicillin biosynthesis rsc.org.

Protection of the N-hydroxy group is crucial for subsequent synthetic steps, particularly in peptide synthesis. Common protecting groups, such as benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc), are often employed to mask the reactive hydroxyl moiety, allowing for controlled deprotection at later stages nih.govcdnsciencepub.com.

Synthesis of N-Hydroxylated Valine Peptidomimetics

The incorporation of N-hydroxylated amino acids, including this compound, into peptide sequences to create peptidomimetics is a significant area of research. This involves utilizing protected this compound as building blocks in established peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for N-Hydroxy Peptides

Solid-phase peptide synthesis (SPPS) offers a versatile platform for constructing peptides containing N-hydroxylated amino acid residues rsc.orgrsc.orgnih.govrsc.org. The successful implementation of SPPS with N-hydroxy-α-amino acids, including valine derivatives, relies on the use of appropriately protected building blocks and optimized coupling conditions.

Protected this compound derivatives, often featuring a benzyl (Bn) or other suitable protecting group on the hydroxyl function, are coupled to the growing peptide chain on a solid support nih.govrsc.orgnih.govrsc.orgrsc.org. Nitrone protecting groups have also been developed for enantiopure N-hydroxy-α-amino acids, facilitating their incorporation via standard Fmoc-based SPPS rsc.org. The coupling of these modified amino acids can be more challenging than standard amino acids due to the reduced nucleophilicity of the N-hydroxy group. However, the use of potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with additives like HOAt (1-Hydroxy-7-azabenzotriazole) has proven effective in achieving good yields and minimizing epimerization nih.gov.

Table 1: Representative Coupling Conditions for N-Hydroxy-α-amino Acids in SPPS

| Amino Acid Derivative | Coupling Reagents/Additives | Solvent | Typical Yield Range | Citation |

| N-Benzyloxy-Glycine | HATU/HOAt/DIEA | CH₂Cl₂/DMF | 70–87% | nih.gov |

| N-Hydroxy-α-amino acids | HATU/HOAt/DIEA | CH₂Cl₂/DMF | Variable | nih.gov |

| N-Hydroxy-α-amino acids | Standard SPPS reagents | Solid Support | Variable | rsc.orgrsc.orgnih.govrsc.org |

DIEA: N,N-Diisopropylethylamine; DMF: N,N-Dimethylformamide.

Integration of N-Hydroxylated Amino Acid Building Blocks into Peptide Scaffolds

The integration of N-hydroxylated amino acid building blocks, such as this compound, into peptide scaffolds is driven by the desire to impart specific conformational properties and enhance stability. These modified residues can significantly alter the backbone structure of peptides.

Research indicates that backbone N-hydroxylation can lead to unique conformational preferences and biological activities rsc.orgrsc.orgnih.govrsc.org. N-hydroxy-α-amino acid residues have been shown to be accommodated within the β-strand region of peptide folds without significant energetic penalties rsc.orgrsc.orgrsc.org. Furthermore, the presence of these residues can enhance β-hairpin stability, with di-N-hydroxylated variants showing increased stability compared to their non-hydroxylated counterparts rsc.orgrsc.orgrsc.org. The N-hydroxy group’s capacity for hydrogen bonding contributes to the formation of strong intra- and interstrand hydrogen bond networks, which can stabilize secondary structures like β-sheets nih.govrsc.orgrsc.org. N-hydroxylated peptides often exhibit a high propensity for the trans amide conformation, which is favorable for β-sheet formation nih.govrsc.org.

Preparation of this compound Derivatives for Research Probes and Analog Development

This compound derivatives are synthesized for various research purposes, including the development of biological probes, structure-activity relationship (SAR) studies, and the creation of novel peptidomimetics with tailored properties.

The preparation of these derivatives often involves modifying the N-hydroxy group, the carboxyl group, or the side chain of this compound. For instance, N-hydroxyamino acids are key building blocks for hydroxamate-based pseudo-peptides, which find applications as peptidomimetics, enzyme inhibitors, and in combinatorial chemistry researchgate.net. Derivatives can be designed to incorporate labels (e.g., fluorescent tags, biotin) or specific functional groups for conjugation to other molecules, thereby enabling their use as probes to investigate biological targets nih.govnih.gov.

Research into N-hydroxy-α-amino acid analogs has explored their potential as mechanistic probes for enzyme activity researchgate.net or as components in the design of peptidomimetics with improved hydrolytic stability acs.org. The synthesis of this compound derivatives tailored for specific applications, such as metal chelation or interaction with biological transporters, is an active area of investigation nih.govcsic.es.

Table 2: Examples of N-Hydroxy-α-amino Acid Derivatives and Their Applications

| Derivative Type | Potential Application | Key Features / Modifications | Citation(s) |

| Hydroxamate-based pseudo-peptides | Peptidomimetics, enzyme inhibitors, natural products | N-hydroxy group forming a hydroxamate moiety | researchgate.net |

| N-Hydroxy-α-amino acid analogs | Mechanistic probes for enzyme catalysis | Methyl or other substitutions on the guanidinium (B1211019)/N-hydroxy group | researchgate.net |

| N-hydroxylated peptides (NHPs) | Stabilized secondary structures, peptidomimetics | Backbone N-hydroxylation, β-sheet stabilization | rsc.orgrsc.orgnih.govrsc.org |

| 1,2-HOPO-containing peptides | Metal chelators, biological probes | Incorporation of 1-hydroxypyridine-2-one moieties | csic.es |

| Amino acid analogs for transporter studies | Probing binding pockets, identifying substrates/inhibitors | Modifications to side chains, termini, or backbone | nih.gov |

Compound List

this compound

N-hydroxy-α-amino acids

N-hydroxy-D-valine

N-hydroxyaspartic acid

N-hydroxy-α-amino acid derivatives

N-hydroxy peptides (NHPs)

N-benzyloxy-glycine

N-hydroxy-glycine

N-amino peptides (NAPs)

N-methyl-L-valine

1-hydroxypyridine-2-one (1,2-HOPO)

Hydroxamate-based pseudo-peptides

N-hydroxy-L-arginine (NHA)

Nω-hydroxy-L-arginine

Enzymological Interactions and Inhibition Mechanisms

N-Hydroxylation as a Modulator of Enzyme Activity and Specificity

N-hydroxylation, the enzymatic addition of a hydroxyl group to an amino nitrogen, is a significant post-translational modification that can alter the chemical properties of an amino acid. This modification introduces a hydroxyl group, which can act as both a hydrogen bond donor and acceptor, and changes the electronic properties of the nitrogen atom. These changes can profoundly modulate a molecule's interaction with an enzyme's active or allosteric site.

The enzymatic catalysis of N-hydroxylation is carried out by a class of enzymes known as N-hydroxylating monooxygenases (NMOs). These enzymes often utilize cofactors like flavin or heme to activate molecular oxygen for transfer to the amino substrate. While some NMOs exhibit high substrate specificity, others are more promiscuous, accepting a range of amines, diamines, and amino acids. The introduction of the N-hydroxy moiety can impact how the modified amino acid is recognized by subsequent enzymes in a pathway, potentially altering substrate specificity or transforming the molecule into a potent enzyme inhibitor. For instance, the N-hydroxy group can introduce conformational constraints or new binding interactions that either enhance or weaken its affinity for an enzyme's binding pocket compared to its non-hydroxylated counterpart.

Analogous Metalloenzyme Inhibition: Insights from N-Hydroxyarginine and Arginase Systems

To understand the potential of N-hydroxy-L-valine as a metalloenzyme inhibitor, a powerful analogy can be drawn from the well-studied interaction between N-hydroxy-L-arginine (NOHA) and arginase. Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). NOHA, an intermediate in the nitric oxide synthesis pathway, is a potent physiological inhibitor of arginase. This inhibition is crucial for regulating the metabolic flux of L-arginine between the urea cycle and nitric oxide production. Studies have shown that NOHA is a potent inhibitor of the arginase-I isoform. This analogous system provides a mechanistic framework for how N-hydroxy-amino acids can effectively inhibit metalloenzymes.

| Inhibitor | Target Enzyme | Reported IC₅₀ | Potency Relative to NOHA |

|---|---|---|---|

| N-hydroxy-L-arginine (NOHA) | Arginase (from unstimulated murine macrophages) | 400 +/- 50 µM | Baseline |

| N-hydroxy-nor-L-arginine (nor-NOHA) | Arginase (from unstimulated murine macrophages) | 12 +/- 5 µM | ~40-fold more potent |

| N-hydroxy-nor-L-arginine (nor-NOHA) | Arginase (from stimulated murine macrophages) | 10 +/- 3 µM | - |

This table presents data on the inhibitory concentration (IC₅₀) of NOHA and its analog, nor-NOHA, against arginase, illustrating how structural modifications can influence inhibitory potency.

The inhibitory mechanism of NOHA against arginase is rooted in the coordination chemistry between its N-hydroxy group and the dimanganese (Mn²⁺-Mn²⁺) cluster in the enzyme's active site. Manganese (II) is a borderline Lewis acid and readily coordinates with hard or borderline ligands, particularly those containing oxygen and nitrogen donor atoms.

The active site of arginase features a metal cluster that activates a water molecule for nucleophilic attack on the guanidinium (B1211019) carbon of L-arginine. The N-hydroxy group of an inhibitor like NOHA can displace this metal-bridging water molecule. The oxygen and nitrogen atoms of the N-hydroxy moiety can chelate one of the Mn²⁺ ions or bridge the two metal ions, forming a stable coordination complex. This direct interaction with the catalytic metal center effectively blocks the binding of the substrate or the activation of the catalytic water molecule, leading to potent inhibition. Given that this compound possesses the same N-hydroxy functional group, it could theoretically employ a similar coordination mechanism to inhibit manganese-dependent or other metalloenzymes that have an accessible metal center in their active site.

Potent enzyme inhibitors often function as transition state analogs, molecules that chemically and structurally resemble the high-energy transition state of the catalyzed reaction. The hydrolysis of arginine by arginase proceeds through a tetrahedral intermediate. The N-hydroxy group of NOHA is believed to mimic this tetrahedral geometry.

When NOHA binds to the active site, its hydroxyl group can coordinate to one of the Mn²⁺ ions, positioning it similarly to the attacking hydroxide (B78521) ion in the reaction's transition state. The sp³-hybridized nitrogen atom of the N-hydroxy group further mimics the geometry of the central carbon atom in the tetrahedral intermediate. This ability to closely resemble the transition state allows the inhibitor to bind to the enzyme with much higher affinity than the substrate itself, resulting in powerful inhibition. This principle of transition state mimicry is a key strategy in drug design and explains the efficacy of many N-hydroxylated inhibitors against metalloenzymes.

Modulation of Branched-Chain Amino Acid Pathway Enzymes

The primary pathway for L-valine biosynthesis involves a key regulatory enzyme, acetohydroxyacid synthase (AHAS). nih.govnih.govwikipedia.org This enzyme is the first step in the synthesis of all three branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. nih.govnih.gov Consequently, its activity is tightly regulated by the end-products of the pathway. nih.govnih.gov

L-valine acts as an allosteric feedback inhibitor of AHAS. nih.govresearchgate.net When cellular concentrations of valine are high, it binds to a regulatory site on the AHAS enzyme, distinct from the catalytic site, inducing a conformational change that reduces the enzyme's activity. nih.gov This feedback loop is a critical mechanism for maintaining homeostasis of BCAAs. The sensitivity of AHAS to feedback inhibition by valine, leucine, and isoleucine varies between organisms. researchgate.net In many bacteria and plants, L-valine is a particularly potent inhibitor. nih.govresearchgate.net

While direct experimental data on the effects of this compound on AHAS are not available in the reviewed literature, its structural similarity to L-valine suggests it could potentially interact with the enzyme's allosteric site. Modifications to the amino group of L-valine can dramatically alter its inhibitory properties. For example, the synthetic derivative N-phthalyl-L-valine anilide was found to be over 8000 times more potent as an inhibitor of Zea mays AHAS than L-valine itself, suggesting that the regulatory site is sensitive to N-terminal modifications. epa.gov It is plausible that the N-hydroxy group could either enhance or diminish the binding affinity to the regulatory subunit, thereby acting as a modified modulator of AHAS activity. However, without direct studies, this remains a hypothesis.

| Organism | Inhibitor(s) | Concentration | Observed Inhibition of AHAS Activity |

|---|---|---|---|

| Corynebacterium glutamicum | L-Valine | 5 mM | ~57% |

| Corynebacterium glutamicum | L-Isoleucine | 5 mM | ~57% |

| Corynebacterium glutamicum | L-Leucine | 5 mM | ~57% |

| Corynebacterium glutamicum | Valine + Isoleucine + Leucine | 5 mM each | ~57% (no cumulative effect) |

| Saccharomyces cerevisiae | L-Valine | 1.0 mM | ~74.4% |

| Escherichia coli | L-Valine | 4.8 µM | ~80% |

This table summarizes the reported feedback inhibition of AHAS from different species by BCAAs, highlighting the potent regulatory role of L-valine. nih.govnih.govresearchgate.netmdpi.com

Broader Interactions with Other Enzyme Systems and Biochemical Pathways

Beyond its potential role in regulating BCAA synthesis, this compound and its structural motifs are relevant to other biochemical systems. The catabolism of valine itself proceeds through a series of enzymatic steps to ultimately form propionyl-CoA, which can enter the citric acid cycle. nih.govresearchgate.net Any compound that modulates valine levels could indirectly influence these downstream pathways.

More directly, a specific enzyme, valine N-monooxygenase, has been identified that catalyzes the successive N-hydroxylation of L-valine. creative-enzymes.com This enzyme is involved in the biosynthesis of the cyanogenic glucoside linamarin (B1675462) in cassava, indicating a defined metabolic role for N-hydroxylated valine intermediates in certain plants. creative-enzymes.com

Furthermore, N-hydroxy amino acids are critical precursors in the biosynthesis of siderophores, which are iron-chelating compounds secreted by microorganisms to scavenge for iron. The N-hydroxy group is essential for the high-affinity binding of Fe³⁺. This suggests a potential role for this compound as a building block in natural product biosynthesis.

Finally, in synthetic biology and medicinal chemistry, L-hydroxyvaline has been incorporated into macrocyclic peptides designed as proteasome inhibitors. In these constructs, the hydroxyvaline residue occupies a specific position (P3) and demonstrates that its inclusion is well-tolerated and can result in potent inhibitory activity against cancer cell lines, showcasing its utility in interacting with complex enzyme systems like the proteasome.

Structural Biology and Conformational Analysis

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are fundamental in defining the precise structure and connectivity of N-hydroxy-L-valine, especially when it is incorporated into larger molecules like siderophores or peptidomimetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing N-hydroxyamino acids. While spectra of the isolated compound are not commonly published, data from molecules containing the this compound moiety provide characteristic chemical shifts. For comparison, the standard ¹H and ¹³C NMR chemical shifts for the parent amino acid, L-valine, are well-documented. nih.govbmrb.io The presence of the N-hydroxyl group typically induces a downfield shift in the signal of the alpha-proton (Hα) compared to its non-hydroxylated counterpart due to the electron-withdrawing nature of the oxygen atom.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can verify its molecular formula, C₅H₁₁NO₃. nih.govepa.gov Electrospray ionization (ESI-MS) is often used to determine the masses of larger molecules, such as siderophores, that incorporate this amino acid. escholarship.org Tandem mass spectrometry (MS/MS) helps in sequencing these molecules by analyzing fragmentation patterns, which can reveal the position of the this compound residue within a peptide chain.

Below is an interactive table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | nih.gov |

| Molecular Weight | 133.15 g/mol | nih.gov |

| Monoisotopic Mass | 133.0739 g/mol | epa.gov |

| IUPAC Name | (2S)-2-(hydroxyamino)-3-methylbutanoic acid | nih.gov |

Crystallographic Studies of this compound in Protein-Ligand Complexes

X-ray crystallography provides atomic-level detail of how this compound moieties interact with protein targets. While crystal structures of isolated this compound are not the primary focus, its appearance as a ligand within protein-ligand complexes is highly informative. N-hydroxyamino acids are key components of siderophores, which are small molecules synthesized by bacteria to chelate iron. escholarship.org

In these complexes, the N-hydroxyl group, along with the adjacent carbonyl oxygen, forms a bidentate hydroxamate functional group. This group is an excellent chelator of ferric iron (Fe³⁺). escholarship.org Crystallographic studies of siderophore-binding proteins reveal that the this compound residue plays a critical role in positioning the hydroxamate group for optimal coordination with the iron atom and for specific interactions with the protein's active site. These interactions often involve a network of hydrogen bonds between the N-hydroxyl group and amino acid residues of the protein, such as aspartate, glutamate, or tyrosine. rsc.org This highlights the importance of the N-hydroxyl group in both metal coordination and protein recognition.

Conformational Preferences of N-Hydroxylated Valine Residues in Peptidomimetic Frameworks

The conformation of a peptide backbone is influenced by the steric and electronic properties of its constituent amino acid residues. The introduction of an N-hydroxyl group to a valine residue can significantly alter local conformational preferences. beilstein-journals.org

The following table details the conformational tendencies of valine-containing dipeptides, which can be contrasted with the expected influence of N-hydroxylation.

| Dipeptide Conformation | Predominant Structure | Method of Analysis |

| Valine Dipeptides | Increased population of β-conformation compared to Alanine dipeptides. | Infrared and Raman Spectroscopy |

| Alanine Dipeptides | Predominantly PII conformation. | Infrared and Raman Spectroscopy |

This data is based on studies of non-hydroxylated dipeptides and provides a baseline for understanding the conformational impact of the valine side chain. researchgate.netnih.gov

Stereochemical Implications of N-Hydroxylation on Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The introduction of an N-hydroxyl group to L-valine has profound stereochemical implications for these interactions. nih.gov

Enhanced Hydrogen Bonding: The hydroxyl group on the nitrogen atom adds a new hydrogen bond donor and acceptor site. This enhances the molecule's ability to form specific hydrogen bonds with a biological target, such as an enzyme or receptor, potentially increasing binding affinity and specificity. rsc.org

Chelation and Metal Binding: As a hydroxamic acid precursor, the this compound moiety is crucial for metal ion chelation, particularly for Fe³⁺ in siderophores. escholarship.orgnih.gov The stereochemistry of the L-valine backbone ensures a specific three-dimensional arrangement of the chelating atoms, which is critical for selective binding of the metal ion and subsequent recognition by specific bacterial uptake systems.

Altered Acidity and Nucleophilicity: The N-hydroxyl group lowers the pKa of the amino group, making it more acidic than a typical amine. It also alters the nucleophilicity of the nitrogen. These changes in electronic properties can fine-tune the interactions within a protein's binding pocket, influencing binding kinetics and thermodynamics.

Defined Stereochemistry: The inherent chirality of the L-valine core, combined with the modification, creates a well-defined three-dimensional structure. This stereochemical rigidity is essential for high-specificity molecular recognition, as biological receptors are themselves chiral. Any change in the stereochemistry at the α-carbon would drastically alter the binding properties.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies of N-Hydroxy-L-Valine and its Complexes

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the geometry, electronic properties, and reactivity of this compound and its metal complexes.

DFT calculations can determine the optimized three-dimensional structures of molecules, providing information on bond lengths and angles. nih.govmdpi.com For this compound, this allows for a detailed understanding of its conformational preferences. When this compound acts as a ligand to form metal complexes, DFT can elucidate the coordination environment around the metal ion. researchgate.netresearchgate.net Studies on similar L-valine complexes have shown that the ligand can coordinate with metal ions through the nitrogen atom of the amine group and the oxygen atom of the hydroxyl group. researchgate.net

Furthermore, DFT is used to calculate various quantum chemical parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule. mdpi.com For metal complexes of this compound derivatives, a smaller energy gap compared to the free ligand can indicate charge-transfer interactions upon complex formation. mdpi.com

The table below summarizes key parameters that can be obtained from DFT studies on this compound and its complexes.

| DFT-Derived Parameter | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. nih.gov |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com |

| Mulliken Atomic Charges | Describes the electron distribution and identifies potential sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be compared with experimental data for structural validation. |

| Binding Energies | Quantifies the strength of the interaction between this compound and a metal ion in a complex. |

This table is representative of data that can be generated through DFT studies.

Molecular Dynamics Simulations of this compound-Enzyme Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the dynamic interactions between a ligand like this compound and its target enzyme. kpi.uanih.gov

MD simulations can provide a detailed picture of the conformational changes that occur in both the ligand and the enzyme's active site upon binding. nih.govchemrxiv.org By simulating the system in a solvated environment that mimics physiological conditions, researchers can observe how the ligand settles into the binding pocket and the key interactions that stabilize the complex. nih.gov These simulations can reveal the role of specific amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound. chemrxiv.org

For example, MD simulations can be used to study the interaction of this compound with metalloenzymes, where it may act as an inhibitor. The simulations can show how the hydroxamate group of this compound coordinates with the metal ion in the enzyme's active site, providing insights into the mechanism of inhibition.

Key insights from MD simulations are summarized in the following table:

| MD Simulation Output | Information Provided |

| Root Mean Square Deviation (RMSD) | Indicates the stability of the protein-ligand complex over the simulation time. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Shows the flexibility of different regions of the protein upon ligand binding. |

| Hydrogen Bond Analysis | Identifies the specific hydrogen bonds formed between the ligand and the enzyme, and their persistence over time. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein, which can change upon ligand binding. nih.gov |

| Principal Component Analysis (PCA) | Reveals the dominant collective motions of the protein, highlighting conformational changes induced by the ligand. nih.gov |

This table illustrates the types of data and insights that can be gained from MD simulations of this compound-enzyme complexes.

Molecular Docking Analyses for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. unar.ac.id This method is widely used to screen potential drug candidates and to understand the binding mode of a ligand in the active site of its target protein. frontiersin.orgresearchgate.net

In the context of this compound, molecular docking can be used to predict its binding affinity and pose within the active site of a specific enzyme. The process involves generating a large number of possible conformations of the ligand and positioning them in the binding site of the protein. A scoring function is then used to estimate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode. unar.ac.id

Docking studies can identify key amino acid residues that interact with this compound. nih.govnih.gov For instance, it can reveal hydrogen bonds between the hydroxylamino group of the ligand and polar residues in the active site, as well as hydrophobic interactions involving the valine side chain. mdpi.com This information is crucial for understanding the structural basis of the ligand's activity and for designing more potent derivatives.

The results of a typical molecular docking analysis are presented in the table below:

| Docking Parameter | Description |

| Binding Energy (kcal/mol) | An estimation of the binding affinity of the ligand to the protein; more negative values indicate stronger binding. nih.gov |

| Interacting Residues | Lists the amino acids in the protein's active site that are in close contact with the ligand. |

| Hydrogen Bonds | Details the specific hydrogen bond interactions, including the atoms involved and the bond distance. |

| Hydrophobic Interactions | Identifies the non-polar interactions between the ligand and the protein. |

| van der Waals Interactions | Accounts for the short-range attractive and repulsive forces between the ligand and the protein. |

This table provides a summary of the typical outputs from a molecular docking study of this compound with a target protein.

Quantum Mechanical (QM) and Combined QM/MM Approaches for Elucidating Reaction Mechanisms in Metalloenzymes

To study chemical reactions in enzymes, such as those involving this compound in the active site of a metalloenzyme, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. acs.orgnih.gov The QM/MM approach allows for a high level of theoretical accuracy for the reacting parts of the system, while the surrounding protein and solvent are treated with a more computationally efficient MM force field. chemrxiv.orgdntb.gov.ua

In this hybrid method, the QM region typically includes the substrate (this compound), the metal ion, and the side chains of key catalytic residues. nih.govnih.gov The rest of the enzyme and the solvent are treated at the MM level. This partitioning allows for the investigation of bond-breaking and bond-forming events, which are quantum mechanical in nature, within the context of the full enzyme environment. rsc.orgmdpi.com

QM/MM calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. nih.govnih.gov This provides a detailed understanding of the catalytic mechanism, including the role of the metal ion and the surrounding amino acid residues in facilitating the reaction. rsc.org For instance, in the inhibition of a metalloenzyme by this compound, QM/MM can elucidate the mechanism of coordination to the metal center and the associated energy barriers. nih.gov

| QM/MM Study Component | Purpose |

| Definition of QM Region | To accurately describe the electronic changes during the chemical reaction. nih.gov |

| Definition of MM Region | To model the influence of the protein environment on the reaction. dntb.gov.ua |

| Potential Energy Surface Scan | To identify the reaction coordinate and locate the transition state. |

| Calculation of Activation Energy | To determine the energy barrier of the reaction, which is related to the reaction rate. chemrxiv.org |

| Analysis of Electronic Structure | To understand how the electronic properties of the reactants change along the reaction pathway. |

This table outlines the key aspects of a QM/MM study aimed at elucidating the reaction mechanism of this compound in a metalloenzyme.

Conformational Analysis of N-Hydroxylated Valine Containing Peptides and Derivatives

The incorporation of this compound into a peptide chain can significantly influence its conformational preferences and secondary structure. rsc.orgnih.gov Conformational analysis of these modified peptides is essential for understanding their structure-activity relationships.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are used to explore the conformational landscape of peptides containing this compound. beilstein-journals.orgresearchgate.net These studies can identify the preferred dihedral angles (phi and psi) of the N-hydroxylated residue, which in turn determine the local backbone conformation. The presence of the N-hydroxy group can introduce new hydrogen bonding possibilities and steric constraints that favor specific secondary structures, such as turns or extended conformations. rsc.orgnih.gov

Studies on peptides containing N-hydroxylated amino acids have shown that they can act as potent inducers of β-turn and sheet-like structures. nih.gov The N-hydroxy group can act as both a hydrogen bond donor and acceptor, contributing to the stability of these secondary structures. The conformational preferences of this compound containing peptides can be compared to those of peptides containing the parent L-valine residue to understand the specific effects of N-hydroxylation. beilstein-journals.org

| Conformational Feature | Influence of this compound |

| Dihedral Angles (φ, ψ) | The N-hydroxy group can restrict the allowable values of the backbone dihedral angles. researchgate.net |

| Secondary Structure | Can promote the formation of β-turns and β-sheets. rsc.orgnih.gov |

| Intramolecular Hydrogen Bonds | The N-hydroxy group can participate in hydrogen bonding, stabilizing specific conformations. nih.gov |

| Flexibility | The introduction of the N-hydroxy group can decrease the flexibility of the peptide backbone. researchgate.net |

This table summarizes the potential conformational effects of incorporating this compound into a peptide, as can be investigated through computational analysis.

Advanced Research Applications and Future Directions

The unique chemical properties of N-hydroxy-L-valine, stemming from the introduction of a hydroxyl group to the alpha-amino nitrogen of L-valine, have positioned it as a valuable building block in advanced biochemical and medicinal chemistry research. Its applications extend from the development of sophisticated molecular probes to the engineering of novel biocatalysts, highlighting its versatility and potential for future scientific discovery.

Q & A

Q. What experimental strategies are recommended for synthesizing N-hydroxy-L-valine in microbial systems?

this compound can be synthesized via enzymatic hydroxylation of L-valine using cytochrome P450 (CYP) enzymes such as CYP79D1 and CYP79D2, which catalyze the N-hydroxylation step. Experimental design should include:

- Strain selection : Use engineered microbial hosts (e.g., E. coli or yeast) expressing CYP hydroxylases.

- Substrate optimization : Test varying concentrations of L-valine and cofactors (e.g., NADPH) to maximize yield.

- Analytical validation : Confirm product identity using LC-MS/MS and compare retention times/spectral data with standards .

Q. How can researchers accurately quantify this compound in plant root exudates?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., -N-hydroxy-L-valine) to minimize matrix effects. Key steps include:

- Sample preparation : Extract metabolites using methanol/water (80:20 v/v) with 0.1% formic acid.

- Chromatographic separation : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

- Data analysis : Quantify via multiple reaction monitoring (MRM) transitions specific to this compound .

Q. What stability considerations are critical when handling this compound in aqueous solutions?

this compound is prone to degradation under oxidative conditions. To ensure stability:

- Storage : Prepare fresh solutions in degassed buffers (e.g., phosphate-buffered saline, pH 7.4) and store at -80°C in amber vials.

- Avoid metal ions : Chelating agents (e.g., EDTA) can mitigate metal-catalyzed oxidation.

- Monitor decomposition : Regularly analyze samples via HPLC to detect degradation products like L-valine or nitroso derivatives .

Advanced Research Questions

Q. How do conflicting reports on this compound’s role in plant nitrogen metabolism arise, and how can they be resolved?

Discrepancies may stem from differences in nitrogen treatment regimes or plant genotypes. To address this:

- Controlled experiments : Compare this compound accumulation in plants grown under standardized nitrogen levels (e.g., low vs. high NH).

- Multi-omics integration : Correlate metabolite levels with transcriptomic data to identify regulatory genes (e.g., transporters or hydroxylases).

- Statistical rigor : Apply multivariate analysis (e.g., PCA or OPLS-DA) to distinguish treatment-specific effects from biological variability .

Q. What mechanistic insights explain the substrate specificity of CYP79D enzymes toward L-valine for N-hydroxylation?

CYP79D enzymes exhibit selectivity due to:

- Active-site architecture : Molecular docking studies reveal hydrophobic pockets accommodating L-valine’s methyl branches.

- Kinetic assays : Measure values for L-valine vs. analogs (e.g., L-isoleucine) to assess binding affinity.

- Site-directed mutagenesis : Modify residues near the heme center (e.g., Phe-298 or Leu-305) to alter substrate specificity .

Q. How can researchers reconcile contradictory data on this compound’s ecological impact in soil systems?

Variability may arise from soil microbiome composition or redox conditions. Mitigation strategies include:

- Microcosm experiments : Incubate this compound with sterilized vs. live soil to differentiate biotic/abiotic transformations.

- Metabolite tracing : Use -labeled this compound to track incorporation into microbial biomass or nitrification pathways.

- Geochemical profiling : Measure soil pH, organic matter, and metal content to contextualize degradation rates .

Methodological Notes

- Synthetic protocols : Prioritize enzymatic over chemical synthesis to avoid racemization and byproducts .

- Data validation : Cross-reference spectral libraries (e.g., NIST or GNPS) for confident metabolite identification .

- Ethical compliance : Adhere to NIH guidelines for preclinical research, including detailed reporting of experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.